molecular formula C8H8N2O2 B1613190 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 1000342-83-5

6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No. B1613190
CAS RN: 1000342-83-5
M. Wt: 164.16 g/mol
InChI Key: BUGZFDHAKYTHAM-UHFFFAOYSA-N
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Description

“6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” is a small molecule with the molecular formula C8H8N2O . It has been shown to have selectivity for cancer cells over normal cells .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to “6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one”, has been reported . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .


Molecular Structure Analysis

The molecular weight of “6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” is 148.16 g/mol . The InChI string is InChI=1S/C8H8N2O/c1-11-7-3-2-6-4-5-9-8 (6)10-7/h2-5H,1H3, (H,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” are not available, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” include a molecular weight of 148.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Cancer Therapy

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Inhibition of Cell Proliferation

In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . This suggests that “6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” could potentially be used to inhibit cell proliferation in certain types of cancer.

Inhibition of Cell Migration and Invasion

The compound could potentially inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells, thereby limiting the progression of the disease.

Development of FGFR Inhibitors

The compound could be used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers .

Synthesis of Chiral Compounds

The compound, being a derivative of 2-oxindole, could potentially be used in the synthesis of chiral compounds . The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .

Bioactive Product Design and Development

The compound could be used in the design and development of bioactive products . The data compiled on 2-oxindoles and their derivatives could provide broad information related to the design, development, and applications of bioactive products .

Mechanism of Action

Target of Action

The primary targets of 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, also known as 6-Methoxy-5-aza-2-oxindole, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the disruption of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It’s noted that compounds with low molecular weight, like this one, could be appealing lead compounds beneficial to subsequent optimization .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

For instance, the compound should be handled in a manner that avoids dust formation and contact with skin and eyes .

properties

IUPAC Name

6-methoxy-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-6-5(4-9-8)2-7(11)10-6/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGZFDHAKYTHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CC(=O)NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646635
Record name 6-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

CAS RN

1000342-83-5
Record name 6-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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